molecular formula C6H14IN3 B011807 Piperidine-1-carboximidamide Hydroiodide CAS No. 102392-91-6

Piperidine-1-carboximidamide Hydroiodide

Cat. No.: B011807
CAS No.: 102392-91-6
M. Wt: 255.1 g/mol
InChI Key: MKDZAWNSOJLXKY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Piperidine-1-carboximidamide Hydroiodide, a member of the piperidine chemical family, has been found to target several key proteins in the body. The primary targets of this compound are EGFR (Epidermal Growth Factor Receptor), BRAF (B-Raf Proto-Oncogene, Serine/Threonine Kinase), and CDK2 (Cyclin-Dependent Kinase 2) . These proteins play crucial roles in cell proliferation and survival, and their dysregulation is often associated with the development of cancer .

Mode of Action

It is presumed that the compound interacts with the olfactory system of insects, consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .

Biochemical Pathways

This compound has been found to affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc . These pathways are involved in regulating cell growth, survival, and differentiation. By interacting with these pathways, the compound can influence cell behavior and potentially halt the progression of diseases like cancer .

Result of Action

This compound has been shown to have antiproliferative effects against various cancer cells . Specifically, it has been found to inhibit EGFR, BRAF, and CDK2, which are key proteins involved in cell proliferation and survival . By inhibiting these targets, the compound can potentially halt the progression of diseases like cancer .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Piperine-carboximidamide hybrids have been shown to have antiproliferative activity against cancer cells . The specific effects of Piperidine-1-carboximidamide Hydroiodide on cell function, signaling pathways, gene expression, and cellular metabolism would need to be investigated in future studies.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. Piperidine has been described to activate signaling pathways like NF-κB, PI3k/Aκt etc. which are involved in cancer progression including caspase-dependent pathway to induce apoptosis

Preparation Methods

The synthesis of piperidine-1-carboximidamide hydroiodide typically involves the reaction of piperidine with cyanamide, followed by the addition of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities .

Chemical Reactions Analysis

Piperidine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-1-carboximidamide oxide, while reduction could produce piperidine-1-carboximidamide .

Scientific Research Applications

Piperidine-1-carboximidamide hydroiodide has several applications in scientific research:

Comparison with Similar Compounds

Piperidine-1-carboximidamide hydroiodide can be compared to other similar compounds such as:

    Piperidine-1-carboxamide: This compound has a similar structure but lacks the imidamide group.

    Piperidine-1-carboximidamide hydrochloride: Similar in structure but contains a chloride ion instead of an iodide ion.

    Piperidine-1-carboximidamide hydrobromide: Contains a bromide ion instead of an iodide ion.

Biological Activity

Piperidine-1-carboximidamide hydroiodide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a carboximidamide functional group. Its molecular formula is C6H10N3HIC_6H_{10}N_3\cdot HI, with a molecular weight of approximately 227.07 g/mol. The presence of the hydroiodide salt enhances its solubility, making it a suitable candidate for various biological assays.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in cancer progression and other diseases.

Anticancer Properties

Piperidine-1-carboximidamide derivatives have demonstrated significant anticancer activity across various studies. For instance:

  • Inhibition of Anaplastic Lymphoma Kinase (ALK) : A derivative was identified as a potent ALK inhibitor with an IC50 value of 0.174 μM, showing selectivity over related kinases like IGF1R .
  • Cell Viability Studies : Research on piperine-carboximidamide hybrids indicated that certain derivatives exhibited GI50 values as low as 0.77 µM against multiple cancer cell lines (A-549, MCF-7, Panc-1, HT-29) compared to doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentrations (MIC) : Studies have shown that piperidine derivatives can inhibit the growth of Mycobacterium tuberculosis with MIC values significantly lower than standard treatments .
  • Selectivity : Certain derivatives exhibited selective activity against Gram-positive bacteria, outperforming conventional antibiotics in specific assays .

Table 1: Summary of Biological Activities

Activity IC50/Effect Reference
ALK Inhibition0.174 μM
Anticancer ActivityGI50 = 0.77 µM
Tuberculostatic ActivityMIC = 2 µg/mL
Antibacterial ActivityMIC = 0.06–0.12 μg/mL

Synthesis and Derivatives

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with enhanced biological activities. Various synthetic pathways have been explored to optimize yield and bioactivity.

Properties

IUPAC Name

piperidine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3.HI/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDZAWNSOJLXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380904
Record name Piperidine-1-carboximidamide Hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102392-91-6
Record name Piperidine-1-carboximidamide Hydroiodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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